molecular formula C12H10N4O B2671331 8-Methoxypyrimido[4,5-b]quinolin-2-amine CAS No. 1098340-26-1

8-Methoxypyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2671331
CAS No.: 1098340-26-1
M. Wt: 226.239
InChI Key: GENDRBULWHXXIO-UHFFFAOYSA-N
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Description

8-Methoxypyrimido[4,5-b]quinolin-2-amine is a chemical compound with the molecular formula C12H10N4O2{Review: synthesis and anticancer activity of pyrimido4,5- b ...[{{{CITATION{{{_3{8-Hydroxyquinoline: a privileged structure with a broad-ranging ...](https://pubs.rsc.org/en/content/articlehtml/2015/md/c4md00284a).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrimido[4,5-b]quinolin-2-amine typically involves multi-step organic reactions[_{{{CITATION{{{2{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). One common approach is the Pfitzinger reaction, which entails the condensation of an isatin derivative with a ketone in an alkaline medium[{{{CITATION{{{4{Current progress toward synthetic routes and medicinal significance of ...](https://link.springer.com/article/10.1007/s00044-023-03121-y). Another method involves the use of quinoline derivatives and isatins, often employing multi-component one-pot synthetic approaches[{{{CITATION{{{_2{Review: synthesis and anticancer activity of pyrimido4,5- b ....

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxypyrimido[4,5-b]quinolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Review: synthesis and anticancer activity of pyrimido4,5- b ...[{{{CITATION{{{_3{8-Hydroxyquinoline: a privileged structure with a broad-ranging ...](https://pubs.rsc.org/en/content/articlehtml/2015/md/c4md00284a).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

8-Methoxypyrimido[4,5-b]quinolin-2-amine has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its potential anticancer properties, with research indicating its ability to inhibit the growth of certain cancer cell lines[_{{{CITATION{{{_2{Review: synthesis and anticancer activity of pyrimido4,5- b ....

  • Biology: The compound has been investigated for its role in modulating biological pathways, including those involved in cell proliferation and apoptosis.

  • Industry: Its unique chemical structure makes it a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

8-Methoxypyrimido[4,5-b]quinolin-2-amine is part of a broader class of quinoline derivatives, which include compounds such as 8-hydroxyquinoline and 8-aminoquinoline. While these compounds share structural similarities, this compound is unique in its methoxy group and pyrimido[4,5-b]quinoline core, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 8-Hydroxyquinoline

  • 8-Aminoquinoline

  • Pyrimido[4,5-b]quinoline derivatives

Properties

IUPAC Name

8-methoxypyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-17-9-3-2-7-4-8-6-14-12(13)16-11(8)15-10(7)5-9/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENDRBULWHXXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC3=NC(=NC=C3C=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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